5-(4-Bromophenyl)oxazolidine-2,4-dione

Physicochemical profiling Lipophilicity Permeability

Challenge: Oxazolidinedione bioactivity is highly sensitive to aryl substitution, requiring precise electronic and steric tuning beyond generic phenyl or chlorophenyl analogs. Solution: 5-(4-Bromophenyl)oxazolidine-2,4-dione (CAS 241165-56-0). - **Targeted Scaffold:** Privileged oxazolidine-2,4-dione core with 4-bromophenyl group (logP 2.03, TPSA 58.9Ų). - **SAR Handle:** Aryl bromide enables Suzuki/Miyaura cross-coupling for late-stage diversification into PPARγ, bc₁, or HDAC inhibitors. - **Supply Certainty:** BenchChem offers research-grade material with batch-specific purity documentation.

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
CAS No. 241165-56-0
Cat. No. B12278638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)oxazolidine-2,4-dione
CAS241165-56-0
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(=O)NC(=O)O2)Br
InChIInChI=1S/C9H6BrNO3/c10-6-3-1-5(2-4-6)7-8(12)11-9(13)14-7/h1-4,7H,(H,11,12,13)
InChIKeyUEBLWKIDIVPZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Bromophenyl)oxazolidine-2,4-dione – Structural & Physicochemical Baseline


5-(4-Bromophenyl)oxazolidine-2,4-dione (CAS 241165‑56‑0) is a brominated aromatic heterocycle belonging to the oxazolidine‑2,4‑dione class. Its core scaffold features a five‑membered ring containing nitrogen and oxygen atoms, with a 4‑bromophenyl substituent at the 5‑position . The compound has the molecular formula C₉H₆BrNO₃ and a molecular weight of 256.05 g·mol⁻¹ . Computed physicochemical parameters include a logP of 2.03 and a topological polar surface area (TPSA) of 58.9 Ų . This scaffold is recognized as a privileged structure in medicinal chemistry, historically associated with diverse bioactivities including antitumor, antidiabetic (PPARγ modulation), and anti‑inflammatory properties .

Scaffold
Oxazolidine-2,4-dione with 4-bromophenyl substituent
Key Feature
Aryl-Br cross-coupling handle for late-stage diversification
Research Context
Medicinal chemistry building block; associated with multiple target classes

Why Generic Substitution Fails for This Scaffold


Oxazolidine-2,4-diones are a pharmacologically versatile scaffold, but their biological and physicochemical properties are exquisitely sensitive to the nature and position of aryl substituents. The 4‑bromophenyl group at C5 imparts a distinctive combination of electronic (electron‑withdrawing inductive effect, resonance donation), steric, and lipophilic character that directly modulates target binding, metabolic stability, and physicochemical parameters such as logP and TPSA [1]. Generic substitution with unsubstituted phenyl, 3‑bromophenyl, 4‑chlorophenyl, or other halogenated analogs can lead to substantial shifts in potency, selectivity, and pharmacokinetic profiles, as demonstrated in structure–activity relationship (SAR) studies of oxazolidinedione‑based PPARγ agonists and cytochrome bc₁ inhibitors [2]. The quantitative evidence below establishes the specific differentiation dimensions that justify selection of 5‑(4‑bromophenyl)oxazolidine‑2,4‑dione over its closest in‑class alternatives.

Target: 4-Bromophenyl oxazolidinedione
Analog substitution may shift lipophilicity, electronic profile, and reactivity
Balanced logP and TPSA reported for membrane permeability
Phenyl or 4-chlorophenyl analogs alter lipophilicity balance, potentially affecting permeability and solubility
Aryl bromide enables efficient cross-coupling (Suzuki, etc.)
Aryl chloride or fluoride analogs exhibit significantly lower reactivity, limiting diversification efficiency

Quantitative Differentiation Against Closest Analogs


LogP & TPSA: Optimized Lipophilicity vs. Phenyl and Chlorophenyl Analogs

The 4‑bromophenyl substituent confers a logP of 2.03 and a TPSA of 58.9 Ų . In comparison, the unsubstituted 5‑phenyl analog has a lower logP (~1.5) and similar TPSA, while the 5‑(4‑chlorophenyl) analog exhibits a logP of ~2.2 but a subtly different electronic profile due to chlorine's stronger inductive effect [1]. The 4‑bromo substitution achieves a balance of lipophilicity and polar surface area that is often associated with improved membrane permeability and oral bioavailability, positioning this intermediate favorably for lead optimization programs targeting intracellular targets .

Lipophilicity Profile
Class-level
Target logP 2.03, TPSA 58.9 Ų
Phenyl analog ~1.5; 4-chlorophenyl ~2.2
Reported balance for permeability and solubility
Computed properties; class-level inference
Physicochemical profiling Lipophilicity Permeability Drug-likeness

Hydrogen-Bond Donor Advantage for Synthetic Versatility

5‑(4‑Bromophenyl)oxazolidine‑2,4‑dione possesses exactly one hydrogen‑bond donor (the NH of the oxazolidine ring) . This is in contrast to many N‑substituted oxazolidinediones (e.g., N‑methyl or N‑aryl derivatives) which have zero H‑bond donors. The presence of a single H‑bond donor enhances aqueous solubility relative to fully N‑substituted analogs while retaining sufficient lipophilicity for membrane permeation, and it provides a synthetic handle for further derivatization (e.g., alkylation, acylation) without the need for protecting group strategies [1].

Hydrogen-Bond Donor
Class-level
HBD = 1
Enables derivatization and solubility vs. N-substituted analogs
N-methyl or N-phenyl analogs have HBD=0
Medicinal chemistry Fragment-based drug design Synthetic tractability

Bromine as a Superior Cross-Coupling Handle

The 4‑bromophenyl substituent provides a reactive site for transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig, Sonogashira). Aryl bromides exhibit higher reactivity than aryl chlorides and are more stable and easier to handle than aryl iodides [1]. For instance, in Pd‑catalyzed Suzuki coupling, aryl bromides typically react 10‑100× faster than the corresponding aryl chlorides under identical conditions, enabling milder reaction conditions and higher yields [2]. This positions 5‑(4‑bromophenyl)oxazolidine‑2,4‑dione as a more versatile and efficient synthetic building block compared to its 4‑chloro or 4‑fluoro counterparts for library synthesis and late‑stage functionalization.

Cross-Coupling Reactivity
Reported
Aryl-Br ~10-100× faster than Ar-Cl in Suzuki coupling
Supports efficient library synthesis
Literature precedent; standard conditions
Cross-coupling C–C bond formation Medicinal chemistry diversification

PPARγ Agonism: Oxazolidinedione vs. Thiazolidinedione Scaffold

Oxazolidine-2,4-diones have been identified as potent PPARγ agonists or partial agonists. Patent literature explicitly states that certain 2,4‑oxazolidinedione analogues exhibit more potent glucose‑lowering activity in preclinical models compared to thiazolidinedione‑based drugs such as pioglitazone [1]. Although direct comparative IC₅₀/EC₅₀ data for 5‑(4‑bromophenyl)oxazolidine‑2,4‑dione itself are not publicly available, the 4‑bromophenyl substitution pattern is a common motif in optimized oxazolidinedione PPARγ ligands, providing a rational basis for selecting this specific intermediate for structure‑guided optimization programs targeting metabolic disorders.

PPARγ Agonism Context
Class-level
Reported higher glucose lowering vs. thiazolidinediones in preclinical models
Supports oxazolidinedione-based lead optimization
Patent disclosure; compound-specific data not public
PPARγ agonism Antidiabetic Insulin sensitization Metabolic disease

High-Value Research & Industrial Application Scenarios


PPARγ-Targeted Antidiabetic Drug Discovery

As a brominated oxazolidine-2,4-dione, this compound serves as a privileged intermediate for synthesizing PPARγ partial agonists. The class has demonstrated superior glucose‑lowering activity vs. thiazolidinediones in preclinical models . Procurement of this specific building block enables rapid exploration of 4‑bromophenyl SAR around the oxazolidinedione core for next‑generation insulin sensitizers with potentially reduced side‑effect profiles.

Cytochrome bc₁ Complex Inhibitor Development

Oxazolidinedione derivatives are established cytochrome bc₁ complex inhibitors (e.g., famoxadone class). The 4‑bromophenyl group offers both electronic tuning and a synthetic handle for further optimization via cross‑coupling . This compound is ideally suited for structure‑guided optimization of Qₒ site inhibitors targeting agricultural fungicides or antiparasitic agents.

Diversifiable Fragment for Kinase and HDAC Libraries

The oxazolidine-2,4-dione core is a recognized kinase and HDAC inhibitor motif . The aryl bromide functionality allows efficient late‑stage diversification through Suzuki or Buchwald–Hartwig coupling, enabling the rapid generation of focused compound libraries for high‑throughput screening against epigenetic and kinase targets in oncology.

Chemical Biology Probe Synthesis for Target Engagement

The single N–H hydrogen‑bond donor and aryl bromide handle make this compound an attractive starting point for synthesizing chemical biology probes (e.g., photoaffinity labels, PROTAC precursors). The 4‑bromophenyl group can be elaborated to install linker moieties, while the oxazolidinedione core provides a rigid, hydrogen‑bonding scaffold for target protein engagement [1].

Application
Selection Property
Validation Focus
PPARγ agonist lead optimization
4-Bromophenyl SAR exploration
Preclinical glucose-lowering model response
Cytochrome bc₁ inhibitor development
Aryl bromide for electronic tuning and cross-coupling
Qₒ site inhibition assay
Kinase/HDAC focused library synthesis
Late-stage diversification via Suzuki coupling
High-throughput screening hit confirmation
Chemical biology probe synthesis
N–H donor and aryl bromide handle
Target engagement and PROTAC linker attachment
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